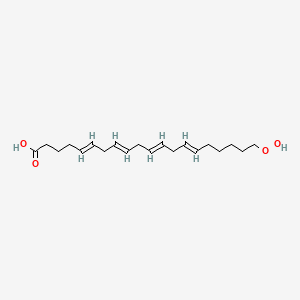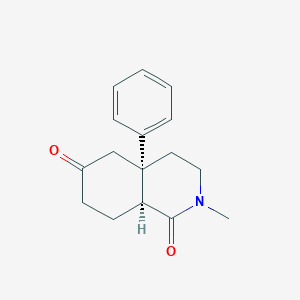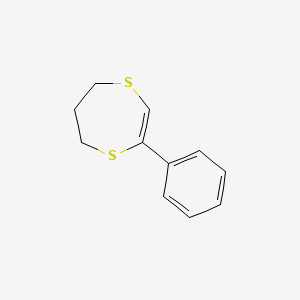
N,N'-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) is a chemical compound known for its unique structure and properties. This compound features two 2,2,2-tribromoacetamide groups connected by an oxydisulfonyl linkage. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) typically involves the reaction of 2,2,2-tribromoacetamide with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxydisulfonyl linkage. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tribromoacetamide groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and tribromoacetamide groups into molecules.
Biology: The compound is used in biochemical studies to investigate the effects of sulfonyl and tribromoacetamide groups on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) involves its ability to interact with various molecular targets through its sulfonyl and tribromoacetamide groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in changes to their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: This compound features similar amide linkages but lacks the sulfonyl and tribromoacetamide groups.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar in structure but with ethylenediamine instead of oxydisulfonyl linkage.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains sulfonic acid groups but lacks the tribromoacetamide groups.
Uniqueness
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) is unique due to the presence of both sulfonyl and tribromoacetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable reagent in various scientific and industrial applications.
Propiedades
Número CAS |
61103-57-9 |
|---|---|
Fórmula molecular |
C4H2Br6N2O7S2 |
Peso molecular |
733.6 g/mol |
Nombre IUPAC |
(2,2,2-tribromoacetyl)sulfamoyl N-(2,2,2-tribromoacetyl)sulfamate |
InChI |
InChI=1S/C4H2Br6N2O7S2/c5-3(6,7)1(13)11-20(15,16)19-21(17,18)12-2(14)4(8,9)10/h(H,11,13)(H,12,14) |
Clave InChI |
SFGHGTGGHCTUMH-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(Br)(Br)Br)NS(=O)(=O)OS(=O)(=O)NC(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


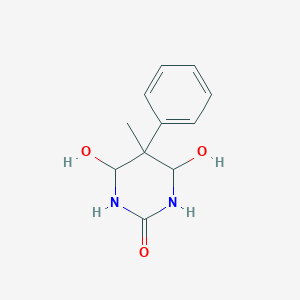

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
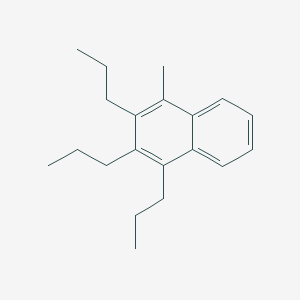
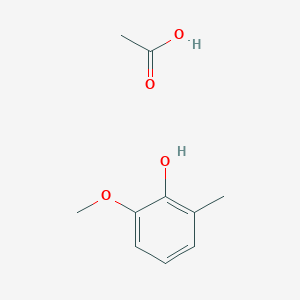
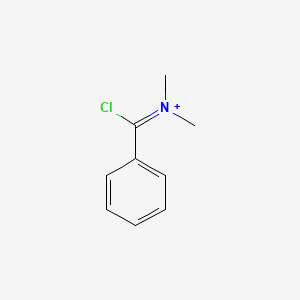
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


